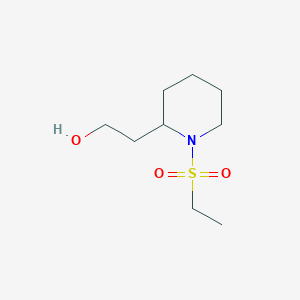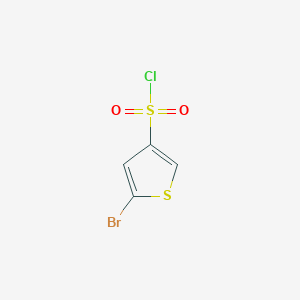
5-cyclobutyl-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclobutyl-1H-1,2,3,4-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a cyclobutyl group attached to the tetrazole ring, which can influence its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition of sodium azide with a suitable nitrile precursor. One common method includes the reaction of cyclobutyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is often carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Catalysts like zinc chloride or heterogeneous catalysts may be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 5-cyclobutyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-cyclobutyl-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry as bioisosteres of carboxylic acids. They are investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Industry: In the industrial sector, tetrazole compounds are used in the development of explosives, propellants, and corrosion inhibitors due to their high nitrogen content and stability .
Mecanismo De Acción
The mechanism of action of 5-cyclobutyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The tetrazole ring can act as a ligand, coordinating with metal ions and forming stable complexes. These interactions can influence biological pathways and receptor-ligand interactions .
Comparación Con Compuestos Similares
- 5-phenyl-1H-1,2,3,4-tetrazole
- 5-methyl-1H-1,2,3,4-tetrazole
- 5-ethyl-1H-1,2,3,4-tetrazole
Comparison: 5-cyclobutyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other substituted tetrazoles.
Propiedades
Fórmula molecular |
C5H8N4 |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
5-cyclobutyl-2H-tetrazole |
InChI |
InChI=1S/C5H8N4/c1-2-4(3-1)5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9) |
Clave InChI |
PKPQGZLJKQWHJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



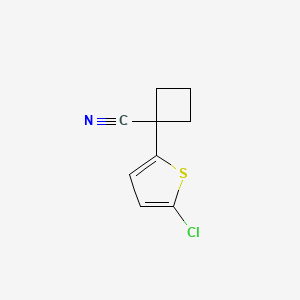

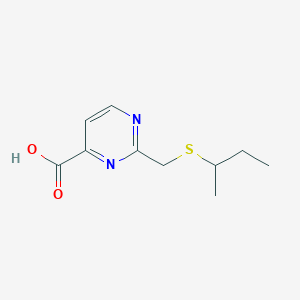



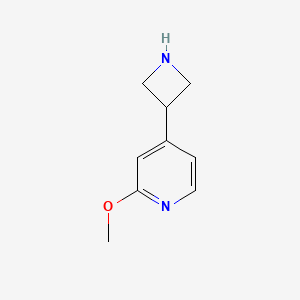
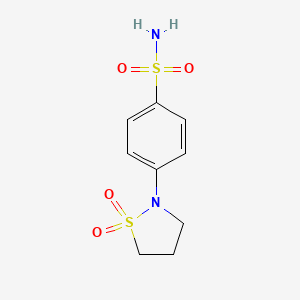

![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)
